Ilicicolin H

Descripción general

Descripción

Ilicicolin H is a natural product isolated from the fungus Cylindrocladium ilicicola. It is known for its potent and broad-spectrum antifungal activities. The compound exhibits a novel mechanism of action by inhibiting the yeast cytochrome bc1 complex at the Qn site, making it a valuable tool in antifungal research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The biosynthesis of Ilicicolin H involves a polyketide-nonribosomal peptide synthetase pathway. The backbone of this compound is assembled by a polyketide-nonribosomal peptide synthetase, followed by the addition of a tetramic acid moiety. This tetramic acid is then converted to pyridone by a putative P450 enzyme. The decalin portion of the molecule is constructed by a S-adenosyl-L-methionine-dependent Diels-Alderase .

Industrial Production Methods: Industrial production of this compound can be achieved through heterologous expression of its biosynthetic gene cluster in suitable host organisms such as Aspergillus nidulans. This method allows for the large-scale production of this compound and its analogues .

Análisis De Reacciones Químicas

Intramolecular Diels–Alder Reaction for Decalin Formation

The decalin system in ilicicolin H arises from an inverse-electron demand Diels–Alder (IEDDA) reaction catalyzed by the pericyclase IccD/IliD .

Key Features:

*NEDDA = Normal Electron Demand Diels–Alder

The reaction converts bis-diene precursor 4 into 8-epi-ilicicolin H (2 ) via an ambimodal transition state favoring IEDDA . Computational studies show IccD stabilizes the IEDDA transition state, suppressing NEDDA pathways .

Epimerization for Bioactivity Optimization

8-epi-ilicicolin H undergoes stereochemical inversion at C8 via flavoenzyme IccE to yield active this compound (1 ) .

Critical Data:

| Property | 8-epi-Ilicicolin H (2 ) | This compound (1 ) |

|---|---|---|

| Antifungal activity (MIC) | 40 μg/mL | 0.4 μg/mL |

| Epimerization rate (IccE) | 0.8 min⁻¹ | Full conversion |

| pH dependency | Favored at neutral pH | Stable product |

This step enhances antifungal potency by 100-fold , demonstrating the stereochemical necessity for bioactivity.

Biosynthetic Pathway Reactions

The biosynthesis involves sequential enzymatic transformations :

-

Polyketide-NRPS assembly : IliA constructs the backbone using acetyl-CoA and tyrosine .

-

Ring expansion : Cytochrome P450 IliC oxidizes tetramic acid intermediate 3 to form 2-pyridone 4 .

-

Decalin formation : IccD/IliD catalyzes IEDDA on 4 to yield 2 .

Side Reactions and Derivatives

Heterologous expression studies revealed competing pathways:

*Novel derivative discovered in 2024

Enzyme Kinetic Parameters

Catalytic efficiencies of key enzymes:

| Enzyme | Substrate | Kₘ (µM) | k<sub>cat</sub> (min⁻¹) | Acceleration Factor |

|---|---|---|---|---|

| IccD | Bis-diene 4 | 54 ± 0.5 | 54 ± 7.8 | 3 × 10⁵ |

| IccE | 2 | N/A | 0.8 ± 0.1 | N/A |

Computational Insights

DFT calculations reveal:

-

Ambimodal transition state (TS-1) leads to both IEDDA and NEDDA products

-

IccD stabilizes IEDDA transition state through hydrophobic interactions

Antifungal Mechanism

This compound binds mitochondrial cytochrome bc₁ complex:

Aplicaciones Científicas De Investigación

Antifungal Applications

Mechanism of Action

Ilicicolin H primarily targets the mitochondrial cytochrome bc1 complex, inhibiting its activity at the Qn site. This unique mechanism contributes to its high potency against various fungal pathogens, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp. Its half-maximal inhibitory concentration (IC50) values range from 2 to 3 ng/mL, demonstrating its effectiveness even at low concentrations .

In Vivo Efficacy

Research indicates that this compound exhibits significant in vivo efficacy in murine models of fungal infections. For instance, it reduced the spleen burden in mice infected with Cryptococcus neoformans when administered at doses of 50 mg/kg . However, its efficacy may be limited by high plasma protein binding, which affects its bioavailability .

Pharmaceutical Research

Potential Therapeutic Agent

Due to its potent antifungal activity, this compound is being explored as a therapeutic agent for treating systemic fungal infections. Studies have shown that it can effectively combat resistant strains of fungi, making it a candidate for further development into antifungal medications .

Structural Modifications for Enhanced Activity

Ongoing research focuses on modifying the structure of this compound to improve its pharmacokinetic properties and reduce serum binding. These modifications aim to enhance its efficacy against fungal pathogens while minimizing toxicity to mammalian cells .

Agricultural Applications

Fungicide Development

this compound is being investigated for use as an agricultural fungicide due to its ability to control various plant pathogens such as Botryotinia fuckeliana and Sclerotinia sclerotiorum. It can be applied through various methods including soil drenching and foliar sprays . This application is particularly valuable in sustainable agriculture, where there is a need for effective biopesticides that reduce reliance on synthetic chemicals.

Biochemical Research

Model Compound for Studies

In biochemical research, this compound serves as a model compound for studying polyketide-nonribosomal peptide synthetase pathways. Its unique structure allows researchers to investigate the biosynthetic mechanisms involved in producing complex natural products .

Data Summary Table

Case Studies

-

Case Study 1: Efficacy Against Candida albicans

Research demonstrated that this compound significantly reduced fungal burden in murine models infected with Candida albicans. The compound was administered intravenously at doses of 25-50 mg/kg/day, showing promising results in reducing infection severity . -

Case Study 2: Agricultural Use

Field trials have indicated that formulations containing this compound effectively control fungal diseases in crops like tomatoes and cucumbers, showcasing its potential as an eco-friendly fungicide alternative .

Mecanismo De Acción

Ilicicolin H exerts its antifungal effects by targeting the mitochondrial cytochrome bc1 reductase. It specifically inhibits the yeast cytochrome bc1 complex at the Qn site, disrupting the electron transport chain and leading to cell death. This mechanism is unique and provides a selective advantage over other antifungal agents .

Comparación Con Compuestos Similares

Tenellin: Shares a similar 2-pyridone motif with Ilicicolin H.

Desmethylbassianin: Structurally related due to the presence of a pyridone moiety.

Aspyridone: Another compound with a similar biosynthetic pathway.

Leporine: Contains a decalin moiety similar to this compound.

Lovastatin: The decalin portion of this compound resembles that of lovastatin.

Uniqueness: this compound is unique due to its dual structural motifs—2-pyridone and decalin—and its novel mechanism of action targeting the cytochrome bc1 complex. This combination of features makes it a valuable compound for both research and potential therapeutic applications .

Actividad Biológica

Ilicicolin H is a polyketide-derived natural product known for its potent antifungal properties. Isolated from the fungus Gliocladium roseum, this compound has garnered significant attention due to its unique mechanism of action and broad-spectrum efficacy against various fungal pathogens.

This compound is characterized by its ability to inhibit the mitochondrial cytochrome bc1 complex, specifically targeting the Qn site. This inhibition disrupts mitochondrial respiration, leading to cell death in susceptible fungi. The compound demonstrates an IC50 value of approximately 3-5 nM against Saccharomyces cerevisiae and Candida albicans, indicating its high potency in vitro .

Table 1: Summary of this compound's Biological Activity

| Parameter | Value |

|---|---|

| Source | Gliocladium roseum |

| Target | Cytochrome bc1 complex |

| IC50 (S. cerevisiae) | 3-5 nM |

| IC50 (C. albicans) | 2-3 ng/mL |

| Oral Bioavailability | 72% |

| Plasma Protein Binding | High |

Antifungal Spectrum

This compound exhibits a broad antifungal spectrum, effective against clinically relevant pathogens such as Candida spp., Aspergillus fumigatus, and Cryptococcus neoformans. The minimal inhibitory concentrations (MICs) are reported to be sub-μg/mL, showcasing its potential as a therapeutic agent in treating systemic fungal infections .

Case Studies

- In Vivo Efficacy : In murine models, this compound demonstrated significant efficacy against Candida albicans and Cryptococcus neoformans. However, its in vivo activity was limited by high plasma protein binding, which reduced the effective concentration of the drug in circulation .

- Resistance Studies : Research has identified this compound-resistant mutants in S. cerevisiae and C. albicans, revealing that resistance is associated with mutations in the cytochrome b gene affecting ubiquinone binding sites. These findings underscore the importance of understanding resistance mechanisms for future drug development .

Pharmacokinetics and Structural Modifications

The pharmacokinetic profile of this compound shows low clearance rates (16 mL/min/kg) and a reasonable half-life (2.5 hours). Despite its favorable properties, the high plasma protein binding poses challenges for therapeutic use. Efforts to modify the structure of this compound aim to reduce protein binding and enhance antifungal potency .

Table 2: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Clearance | 16 mL/min/kg |

| Half-life | 2.5 hours |

| Oral Bioavailability | 72% |

| Plasma Protein Binding | High |

Future Directions

The ongoing research into this compound includes structural modifications to improve its pharmacological profile and reduce resistance development. The identification of biosynthetic gene clusters responsible for ilicicolin production in fungi like Trichoderma reesei opens avenues for biotechnological applications and enhanced yield production .

Propiedades

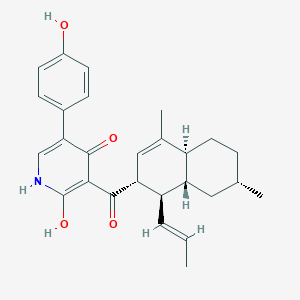

IUPAC Name |

3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4/c1-4-5-20-21-12-15(2)6-11-19(21)16(3)13-22(20)25(30)24-26(31)23(14-28-27(24)32)17-7-9-18(29)10-8-17/h4-5,7-10,13-15,19-22,29H,6,11-12H2,1-3H3,(H2,28,31,32)/b5-4+/t15-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVVOONSAAQMKI-RFKCMYLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C2CC(CCC2C(=CC1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@@H]1[C@H]2C[C@H](CC[C@@H]2C(=C[C@H]1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12689-26-8 | |

| Record name | Ilicicolin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012689268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ILICICOLIN H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG38FSS45W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.